molecular formula C10H10ClNO4 B1314385 Methyl 4-acetamido-5-chloro-2-hydroxybenzoate CAS No. 24190-77-0

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

Cat. No.: B1314385
CAS No.: 24190-77-0
M. Wt: 243.64 g/mol
InChI Key: LNWKABRRGNSRPQ-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C₁₀H₁₀ClNO₄. It is a derivative of benzoic acid and is characterized by the presence of an acetamido group, a chloro group, and a hydroxy group on the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the acetylation of 5-chloro-2-hydroxybenzoic acid followed by esterification. The reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation. The esterification step involves the use of methanol and a strong acid catalyst like hydrochloric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate can be compared with other similar compounds such as:

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.

    Methyl 4-acetamido-5-chloro-2-ethoxybenzoate: The presence of an ethoxy group can influence its solubility and chemical properties.

    This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWKABRRGNSRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537002
Record name Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24190-77-0
Record name Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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